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Compound of Interest

Compound Name: m-PEG2-Br

Cat. No.: B010149 Get Quote

For researchers, scientists, and drug development professionals, precise characterization of

PEGylated molecules is paramount for ensuring the quality, efficacy, and safety of therapeutic

conjugates. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and

indispensable tool for the structural elucidation and purity assessment of these conjugates.

This guide provides an objective comparison of the ¹H NMR characteristics of methoxy-

terminated di(ethylene glycol) bromide (m-PEG₂-Br) and its precursor, m-PEG₂-OH, supported

by experimental data and detailed protocols.

Performance Comparison: ¹H NMR Spectral Data
The key to confirming the successful conversion of m-PEG₂-OH to m-PEG₂-Br lies in the

distinct changes observed in the ¹H NMR spectrum. The electron-withdrawing effect of the

bromine atom causes a significant downfield shift of the adjacent methylene protons.
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Assignment Proton
m-PEG₂-OH

(ppm)

m-PEG₂-Br

(ppm)
Multiplicity

Methoxy CH₃-O- ~3.38 ~3.38 Singlet

PEG Backbone -O-CH₂-CH₂-O- ~3.65 ~3.65 Multiplet

Terminal

Methylene

(adjacent to OH)

-CH₂-OH ~3.70 - Triplet

Terminal

Methylene

(adjacent to Br)

-CH₂-Br - ~3.80 Triplet

Methylene

adjacent to

Terminal

-CH₂-CH₂-OH/Br ~3.55 ~3.55 Triplet

Note: Chemical shifts are approximate and can vary slightly based on the solvent and

concentration.

Experimental Protocols
Synthesis of m-PEG₂-Br from m-PEG₂-OH
This protocol describes a general method for the bromination of m-PEG₂-OH using phosphorus

tribromide (PBr₃).

Materials:

m-PEG₂-OH (1-methoxy-2-(2-hydroxyethoxy)ethane)

Phosphorus tribromide (PBr₃)

Anhydrous dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolve m-PEG₂-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon) and cool the solution in an ice bath.

Slowly add PBr₃ (approximately 0.33 equivalents) to the stirred solution via a dropping

funnel.

Allow the reaction to stir at 0°C for one hour and then let it warm to room temperature,

stirring overnight.

Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

using a rotary evaporator to obtain the crude m-PEG₂-Br.

Purify the product using column chromatography on silica gel.

¹H NMR Characterization
Sample Preparation:
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Dissolve 5-10 mg of the m-PEG₂-Br conjugate in approximately 0.6 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis is required.

Data Acquisition:

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-64 scans for a good signal-to-noise ratio.

Data Analysis:

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Integrate all peaks to determine the relative ratios of the different types of protons.

Assign the peaks based on their chemical shifts, multiplicities, and integration values as

detailed in the comparison table.

Visualization of the Experimental Workflow
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Caption: Workflow for the synthesis and ¹H NMR characterization of m-PEG₂-Br.
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[https://www.benchchem.com/product/b010149#characterization-of-m-peg2-br-conjugates-
by-1h-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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